tert-Butyl peroxyacetate

Description

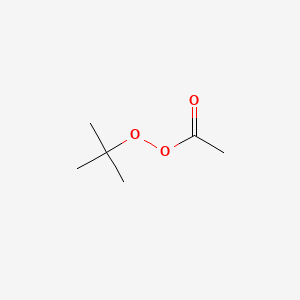

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl ethaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)8-9-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAXTRYEYUTSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | TERT-BUTYL PEROXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029142 | |

| Record name | tert-Butyl peroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid., Liquid, Liquid; [CAMEO] Solution in 10-30% aliphatic hydrocarbons (Stoddard type): Light yellow liquid with a pungent odor; [Sigma-Aldrich MSDS] | |

| Record name | TERT-BUTYL PEROXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl peroxyacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-71-1 | |

| Record name | TERT-BUTYL PEROXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl peroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl peroxyacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethaneperoxoic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl peroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl peracetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL PEROXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ3F3S50CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Peroxyacetate: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of tert-Butyl peroxyacetate (TBPA), a versatile organic peroxide widely utilized as a radical initiator in polymer synthesis and various organic reactions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, structural features, decomposition kinetics, synthesis, and practical applications.

Introduction to this compound

This compound, with the chemical formula C₆H₁₂O₃, is a peroxy ester that plays a critical role as a source of free radicals. Its utility stems from the thermally labile oxygen-oxygen bond within the peroxy functional group, which upon cleavage, generates reactive radicals that can initiate polymerization and other chemical transformations.[1] Commercially, it is often supplied as a solution in odorless mineral spirits to mitigate its inherent instability and explosion hazard.[2] This guide will delve into the fundamental characteristics of TBPA, providing a robust resource for its safe and effective use in a laboratory and industrial setting.

Molecular Structure and Spectroscopic Profile

The structural integrity of this compound is fundamental to its chemical behavior. The molecule consists of a tert-butyl group and an acetyl group linked by a peroxide bridge.

References

A Comprehensive Technical Guide to tert-Butyl Peroxyacetate: Synthesis, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl peroxyacetate (TBPA) is an organic peroxide of the perester class, characterized by the formula C6H12O3.[1] It serves as a crucial reagent in organic synthesis and polymer chemistry, primarily as a source of free radicals. This guide provides an in-depth exploration of the synthesis of this compound, its decomposition mechanisms, and its applications, with a focus on the underlying chemical principles and practical considerations for laboratory and industrial use.

Part 1: Synthesis of this compound

The synthesis of this compound is a potentially hazardous process due to the thermally sensitive nature of peroxides.[2] Therefore, strict adherence to safety protocols is paramount. The most common laboratory and industrial preparations involve the acylation of tert-butyl hydroperoxide.

Synthesis via Acylation of tert-Butyl Hydroperoxide with Acetyl Chloride

One of the primary methods for synthesizing this compound is the reaction of tert-butyl hydroperoxide with acetyl chloride.[2] This reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

A solution of tert-butyl hydroperoxide in a suitable inert solvent (e.g., pentane or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. The vessel is cooled in an ice bath to maintain a temperature of 0-5°C.

-

A stoichiometric amount of a base, such as pyridine, is added to the solution.

-

Acetyl chloride is then added dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.

-

The reaction mixture is then washed with cold dilute hydrochloric acid to remove the base, followed by washing with a cold sodium bicarbonate solution to neutralize any remaining acid, and finally with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at a low temperature to yield this compound.

Synthesis via Acylation of tert-Butyl Hydroperoxide with Acetic Anhydride

An alternative and often preferred method, particularly for larger-scale preparations, utilizes acetic anhydride as the acylating agent.[2] This method can be catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol:

-

tert-Butyl hydroperoxide is dissolved in a suitable solvent like acetic acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

Acetic anhydride is then added slowly, maintaining the low temperature.

-

The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The product is isolated by pouring the reaction mixture into ice water and extracting with an organic solvent (e.g., diethyl ether).

-

The organic extract is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

Part 2: Mechanism of Decomposition

The utility of this compound as a radical initiator stems from the relative weakness of the oxygen-oxygen single bond in the peroxide group.[3] The decomposition of TBPA can be initiated either thermally or photochemically, leading to the formation of free radicals.

Thermal Decomposition

When heated, this compound undergoes homolytic cleavage of the O-O bond.[4] This can proceed through two primary pathways: a one-bond scission or a concerted two-bond scission.[5][6]

-

One-bond scission: This pathway involves the initial breaking of the peroxide bond to form a tert-butoxy radical and an acetyloxy radical. The acetyloxy radical is unstable and rapidly decarboxylates to form a methyl radical and carbon dioxide.

-

Concerted two-bond scission: In this mechanism, the O-O bond cleavage and the decarboxylation of the acetyloxy group occur simultaneously, directly yielding a tert-butoxy radical, a methyl radical, and carbon dioxide.[6][7]

The tert-butoxy radical can then undergo several subsequent reactions, including hydrogen abstraction from a suitable donor to form tert-butanol, or β-scission to yield acetone and a methyl radical.[7]

Factors Influencing Decomposition

The rate and mechanism of decomposition are influenced by several factors:

| Factor | Effect on Decomposition |

| Temperature | Higher temperatures increase the rate of decomposition. The half-life of TBPA is highly temperature-dependent. |

| Solvent | The polarity and hydrogen-donating ability of the solvent can influence the reaction pathways of the generated radicals. |

| Pressure | High pressure can affect the decomposition kinetics.[6] |

| Presence of Additives | Certain additives can induce or inhibit decomposition. |

Table 1: Factors Affecting the Decomposition of this compound

Part 3: Applications in Synthesis and Polymerization

The primary application of this compound is as a free radical initiator in various chemical processes.[8][9]

Polymerization Initiator

TBPA is widely used to initiate the polymerization of various monomers, such as ethylene, styrene, and acrylates.[10] The choice of initiator is critical as it affects the rate of polymerization, the molecular weight, and the properties of the resulting polymer. TBPA is often selected for polymerizations conducted at moderate to high temperatures.

Curing Agent

In the polymer industry, TBPA is also employed as a curing agent for unsaturated polyester resins. The radicals generated from its decomposition initiate cross-linking reactions, leading to the formation of a rigid, thermoset polymer network.

Organic Synthesis

In organic synthesis, this compound serves as a source of tert-butoxy and methyl radicals. These radicals can participate in a variety of reactions, including:

-

Hydrogen Abstraction: Initiating radical chain reactions.

-

Addition to Alkenes: Leading to the formation of new carbon-carbon bonds.

-

Oxidation Reactions: Acting as an oxidant in certain transformations.[11]

Part 4: Safety and Handling

This compound is a hazardous substance that requires careful handling and storage.[1][12][13]

-

Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.[1][12]

-

Thermal Sensitivity: It is thermally unstable and can undergo self-accelerating decomposition if heated, potentially leading to an explosion.[14] It has a Self-Accelerating Decomposition Temperature (SADT) of approximately 70°C.[1]

-

Shock Sensitivity: The pure form is shock-sensitive and can be detonated.[13][14] It is typically supplied as a solution in a non-volatile solvent to reduce its sensitivity.[1]

-

Health Hazards: It is toxic if inhaled and can cause serious eye irritation and skin sensitization.[1][15]

Safe Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Ground all equipment to prevent static discharge.[1]

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as combustible materials, strong acids, and bases.[12]

-

Avoid contact with skin, eyes, and clothing.[1]

Conclusion

This compound is a valuable and versatile reagent in both academic research and industrial applications. A thorough understanding of its synthesis, decomposition mechanisms, and safe handling practices is essential for its effective and safe utilization. The ability to generate free radicals under controlled conditions makes it a powerful tool for polymer synthesis and various organic transformations. However, its inherent instability and potential hazards necessitate strict adherence to safety protocols to mitigate risks.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pergan.com [pergan.com]

- 9. parchem.com [parchem.com]

- 10. atamankimya.com [atamankimya.com]

- 11. researchgate.net [researchgate.net]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. This compound | C6H12O3 | CID 61019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. lzaux.com [lzaux.com]

Foreword: Understanding the Reactivity of a Versatile Initiator

An In-depth Technical Guide to the Thermal Decomposition Pathways of tert-Butyl Peroxyacetate

This compound (TBPA) stands as a cornerstone organic peroxide, widely employed as a radical initiator in polymerization processes, such as for polyethylene, and as a high-temperature curing agent for unsaturated polyesters.[1] Its utility is intrinsically linked to the controlled thermal cleavage of its labile peroxide bond.[2] However, the very reactivity that makes TBPA valuable also renders it hazardous if not handled with a deep understanding of its decomposition characteristics.[3] This guide provides a detailed exploration of the thermal decomposition pathways of TBPA, moving beyond simple reaction schemes to elucidate the underlying mechanisms, influencing factors, and the analytical methodologies required for its study. The information presented herein is intended for researchers, safety professionals, and process chemists who require a robust and field-proven understanding of this compound's behavior under thermal stress.

The Core Mechanism: A Tale of Two Radicals

The thermal decomposition of this compound is fundamentally a process of homolytic bond cleavage. The weakest bond in the molecule is the oxygen-oxygen bond of the peroxy group, which has a bond enthalpy of approximately 146 kJ/mol.[2] Upon heating, this bond cleaves to generate two primary radical species: a tert-butoxy radical and an acetoxy radical.

The initial decomposition can proceed via two distinct pathways, the prevalence of which is influenced by factors such as temperature and solvent environment.[4][5]

-

One-Bond Scission: The primary and most accepted initial step is the homolytic cleavage of the O-O bond, yielding a tert-butoxy radical and an acetoxy radical within a "solvent cage".[4][5]

-

Concerted Two-Bond Scission: At higher temperatures, a concerted mechanism where the O-O and a C-C bond break simultaneously can occur, directly yielding a tert-butoxy radical, a methyl radical, and carbon dioxide.[5]

The one-bond scission pathway is generally considered dominant under typical process conditions. The fate of the initially formed radical pair is dictated by the phenomenon known as the "cage effect".[5]

Caption: Primary decomposition pathway of this compound via one-bond homolytic cleavage.

From Radicals to Stable Products: Mapping the Decomposition Cascade

The array of final decomposition products arises from the subsequent reactions of the tert-butoxy and acetoxy radicals that escape the solvent cage. Understanding these secondary reactions is critical for predicting the impact of the decomposition on a chemical process and for analytical characterization.

-

Fate of the tert-Butoxy Radical ((CH₃)₃CO•):

-

Hydrogen Abstraction: The tert-butoxy radical is a strong hydrogen abstractor and will readily react with a suitable hydrogen donor (e.g., solvent, another molecule) to form tert-butanol ((CH₃)₃COH).[1]

-

β-Scission: The radical can undergo β-scission, a fragmentation reaction, to yield acetone ((CH₃)₂CO) and a highly reactive methyl radical (•CH₃).[6]

-

-

Fate of the Acetoxy Radical (CH₃C(O)O•):

-

The acetoxy radical is highly unstable and rapidly undergoes decarboxylation to produce carbon dioxide (CO₂) and a methyl radical (•CH₃).[5] The short lifetime of the acetoxy radical is a key feature of this decomposition.

-

-

Reactions of the Methyl Radical (•CH₃):

The final product mixture is thus a composite of these reaction pathways. The major decomposition products are consistently reported as tert-butanol, acetone, methane, ethane, and carbon dioxide.[1]

| Product | Formation Pathway |

| tert-Butanol | H-abstraction by tert-butoxy radical |

| Acetone | β-scission of tert-butoxy radical |

| Carbon Dioxide | Decarboxylation of acetoxy radical |

| Methane | H-abstraction by methyl radical |

| Ethane | Combination of two methyl radicals |

| Acetic Acid | May form via H-abstraction by the acetoxy radical (minor pathway)[1] |

| Di-tert-butyl ether | Combination of a tert-butoxy radical and a tert-butyl radical (minor)[1] |

| Caption: Major decomposition products and their corresponding formation pathways. |

Kinetics and Thermodynamics: Quantifying Thermal Instability

For safe handling and effective use, a quantitative understanding of the decomposition rate is essential. The thermal decomposition of TBPA is a highly temperature-dependent process. Key parameters are used to define its thermal stability profile.

| Parameter | Value | Significance | Source |

| Activation Energy (Ea) | 149.36 kJ/mol | The minimum energy required to initiate decomposition. | [1] |

| Half-Life (t½) | 10 hours @ 104°C | The time for 50% of the material to decompose at a given temperature. | |

| 1 hour @ 124°C | |||

| 1 minute @ 165°C | |||

| SADT | 60-70°C | The lowest temperature at which self-accelerating decomposition can occur in the transport packaging. Exceeding this temperature can lead to thermal runaway. | [1] |

| Caption: Key kinetic and thermodynamic parameters for this compound. |

The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter derived from heat accumulation storage tests. It underscores the importance of stringent temperature control during storage and transport to prevent a thermal runaway event.[3]

The Role of the Environment: Solvent and Contaminant Effects

The reaction environment can significantly alter the decomposition rate and product distribution.

-

Solvent Effects: The choice of solvent influences the decomposition kinetics.[7][8] The solvent cage's integrity, which dictates the probability of radical recombination versus diffusion, is solvent-dependent. Polar aprotic solvents are often suitable for reactions involving TBPA.[9]

-

Contaminant-Induced Decomposition: The decomposition of TBPA can be accelerated, sometimes violently, by contaminants. Strong acids, bases, metal ions, and reducing agents can catalyze the decomposition even at low concentrations.[10] This highlights the necessity of maintaining high purity and avoiding cross-contamination in storage and use.

Experimental Analysis of Thermal Decomposition

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of TBPA. The following workflow outlines a robust methodology for evaluating its thermal hazards and decomposition products.

Caption: A typical experimental workflow for the comprehensive analysis of TBPA thermal stability.

Protocol: Thermal Hazard Analysis using DSC

Objective: To determine the onset temperature of decomposition and the total energy released (enthalpy of decomposition).

-

Calibration: Calibrate the Differential Scanning Calorimetry (DSC) instrument using an indium standard for temperature and enthalpy.

-

Sample Preparation: Accurately weigh approximately 1-3 mg of the TBPA solution into a high-pressure stainless steel crucible. Hermetically seal the crucible.

-

Method Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a final temperature well beyond the decomposition exotherm (e.g., 250°C).[10]

-

Data Analysis: Integrate the exothermic peak in the heat flow curve to determine the onset temperature (T₀), the peak maximum temperature (Tₚ), and the enthalpy of decomposition (ΔH).[10]

Protocol: Product Identification using GC/MS

Objective: To identify and quantify the stable products of thermal decomposition.

-

Decomposition: Place a known quantity of TBPA solution in a sealed reactor with a headspace sampler. Heat the reactor at a controlled temperature (e.g., 130°C) for a sufficient time to ensure complete decomposition.

-

Sample Injection: Automatically sample the headspace (for volatile products like methane and ethane) and the liquid phase (for less volatile products like acetone and tert-butanol) and inject into the Gas Chromatograph (GC).

-

Separation: Use a suitable GC column (e.g., a polar capillary column) and temperature program to separate the individual components of the decomposition mixture.

-

Identification: As components elute from the GC, they enter the Mass Spectrometer (MS), where they are fragmented and detected. Identify each component by comparing its mass spectrum to a reference library (e.g., NIST).[6]

-

Quantification: Quantify the products by running calibration standards and integrating the peak areas from the GC chromatogram.

Safety and Handling: A Non-Negotiable Priority

The inherent thermal instability of this compound demands strict adherence to safety protocols.[11]

-

Temperature Control: Store in a cool, well-ventilated area, adhering strictly to the recommended storage temperature range (-15°C to 10°C) to stay well below the SADT.[1] The material is sensitive to heat and can undergo explosive decomposition if heated rapidly.

-

Avoid Contamination: Store separately from combustible materials, acids, bases, reducing agents, and metal salts to prevent catalyzed decomposition.[1][12]

-

Handling: Use non-sparking tools and handle containers carefully to avoid shock or friction.[3] Ground and bond all equipment during transfer.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shield, and chemical-resistant gloves.[12]

-

Spill Management: In case of a spill, do not use combustible materials for absorption. Use inert, damp, non-combustible material and place it into loosely covered plastic containers for disposal.[3]

By understanding the fundamental decomposition pathways and adhering to rigorous safety procedures, this compound can be utilized effectively and safely as a critical component in numerous industrial chemical processes.

References

- 1. This compound (TBPA), 107-71-1 | Polymerization agent | ETW [etwinternational.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. This compound | C6H12O3 | CID 61019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent effects on rates of decomposition of t-butyl phenylperacetate. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. lzaux.com [lzaux.com]

A Technical Guide to Characterizing the Solubility of tert-Butyl Peroxyacetate in Organic Solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl Peroxyacetate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound (TBPA). Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on the foundational principles governing TBPA's solubility and provides a detailed, safety-centric experimental protocol for researchers to determine these values empirically. This approach equips scientists and drug development professionals with the necessary tools to safely handle and effectively formulate TBPA in various organic solvent systems.

Introduction to this compound (TBPA)

This compound (IUPAC name: tert-butyl ethaneperoxoate), CAS 107-71-1, is an organic peroxide of the perester class. It is a critical industrial chemical, primarily utilized as a radical initiator for a wide range of polymerization reactions, including those for polyethylene, styrene, and acrylates.[1] It also serves as a curing agent for unsaturated polyester resins.[1]

The utility of TBPA is intrinsically linked to its thermal instability. The peroxide bond (-O-O-) is weak and cleaves upon heating to generate reactive free radicals, which initiate polymerization. However, this same reactivity renders TBPA a hazardous material, sensitive to heat, shock, and contamination.[2] Consequently, TBPA is almost exclusively produced, transported, and used as a solution in an inert solvent to mitigate the risk of explosion and to control its reactivity. A thorough understanding of its solubility in different organic solvents is therefore paramount for safe handling, formulation design, and process optimization.

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is dictated by its physical properties and molecular structure. The key physicochemical properties of TBPA are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 0.828 g/mL @ 25 °C | [3][4] |

| Melting Point | -20 °C | [3][4] |

| Boiling Point | 58-60 °C @ 20 mmHg | [4] |

| Flash Point | 37.2 °C (99 °F) | [3][4] |

| Water Solubility | 3.878 g/L @ 25 °C (Slightly soluble) | [2][3][4] |

| LogP (Octanol/Water) | 1.6 @ 25 °C | [3] |

| SADT | 70 °C (for 50% solution) |[1] |

(SADT: Self-Accelerating Decomposition Temperature)

The molecular structure of TBPA features a polar peroxy-ester functional group (-C(O)O-O-) and two nonpolar alkyl groups (acetyl and tert-butyl). This amphiphilic nature is the primary driver of its solubility characteristics. The tert-butyl group is bulky and hydrophobic, while the ester and peroxide linkages introduce polarity and the potential for dipole-dipole interactions.

Qualitative Solubility Profile and Commercial Formulations

Based on the "like dissolves like" principle, the structural analysis predicts poor solubility in highly polar protic solvents like water and good solubility in a range of organic solvents. This is consistent with observed data.

-

Water: TBPA is sparingly soluble in water (3.878 g/L).[2][3][4] The large, nonpolar alkyl groups dominate the molecule, preventing effective solvation by water's hydrogen-bonding network.

-

Organic Solvents: It is generally described as "soluble in most organic solvents".[1][4][5] This includes alcohols, ethers, esters, ketones, and hydrocarbons.[6] The ability of these solvents to engage in van der Waals forces with the alkyl groups and/or dipole-dipole interactions with the peroxy-ester group facilitates dissolution.

Commercially, TBPA is supplied as a solution to enhance safety. Common diluents provide direct evidence of high solubility or miscibility in those solvent classes.

Table 2: Common Commercial Diluents for this compound

| Solvent / Diluent | Solvent Class | Source(s) |

|---|---|---|

| Isododecane | Aliphatic Hydrocarbon | [1] |

| Odorless Mineral Spirits | Aliphatic Hydrocarbon | [2] |

| Benzene | Aromatic Hydrocarbon | [2] |

| Phthalates | Ester |

| Ethanol | Alcohol | |

Protocol for Safe, Quantitative Determination of TBPA Solubility

The absence of a comprehensive public dataset necessitates a reliable method for researchers to determine TBPA solubility in specific solvents of interest. The following protocol is based on the isothermal equilibrium (shake-flask) method, a gold standard for measuring thermodynamic solubility, and has been adapted to address the specific hazards of organic peroxides. [18 from previous search]

Pre-Experiment Hazard Assessment and Control

CAUSALITY: The primary risks with TBPA are not chemical toxicity but rapid, exothermic decomposition leading to fire or explosion. This decomposition can be triggered by heat, shock, friction, or contact with incompatible materials.[2] Therefore, all procedural steps are designed to mitigate these triggers.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield must be placed between the experiment and the user. Use a temperature-controlled water bath or shaker for equilibration; avoid direct heating on a hot plate.

-

Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with a face shield and flame-resistant gloves.

-

Quantity Limitation: Use the smallest practical quantities of TBPA for the experiment.

-

Incompatibility Avoidance: Ensure all glassware is scrupulously clean and free of contaminants, especially reducing agents, strong acids, bases, and metal salts (e.g., iron, cobalt).[1] Use glass or polyethylene containers and stoppers; avoid metal spatulas or screw caps that can cause friction. [12 from previous search]

Experimental Methodology: Isothermal Shake-Flask Method

OBJECTIVE: To create a saturated solution of TBPA in a chosen solvent at a constant, controlled temperature and then measure its concentration.

MATERIALS:

-

This compound (as a solution of known concentration, if pure form is unavailable)

-

Test solvent (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined caps

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical balance

PROCEDURE:

-

Temperature Control: Set the orbital shaker or water bath to the desired experimental temperature (e.g., 25 °C). Allow it to equilibrate.

-

Sample Preparation: Add an excess amount of TBPA to a vial containing a known volume or mass of the test solvent. "Excess" means enough solid (or liquid) TBPA remains undissolved to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture for a sufficient time to reach equilibrium. Causality: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. [18 from previous search] For many compounds, 24-48 hours is sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant. [18 from previous search]

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature until the excess TBPA has settled.

-

Sample Withdrawal: Carefully withdraw a small aliquot of the clear, supernatant liquid using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. Causality: Filtering is critical to remove any microscopic undissolved particles that would artificially inflate the measured concentration.

-

Mass Determination: Immediately cap the vial containing the filtrate and determine its mass. The difference between this and the tare weight is the mass of the saturated solution.

Analytical Quantification: Iodometric Titration

OBJECTIVE: To determine the precise mass of TBPA within the filtered aliquot of saturated solution. This method is a classic and reliable way to quantify peroxides. The peroxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution. [20 from previous search]

REAGENTS:

-

Acetic Acid/Chloroform solution (3:2 by volume)

-

Saturated Potassium Iodide (KI) solution (freshly prepared)

-

Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

PROCEDURE:

-

Sample Addition: Transfer the weighed vial containing the saturated TBPA solution to a 250 mL Erlenmeyer flask. Add 30 mL of the acetic acid/chloroform solvent mixture to dissolve the sample completely.

-

Iodide Reaction: Add 1 mL of saturated KI solution to the flask. Swirl the flask and let it stand in the dark for exactly one minute. Causality: The reaction R-O-O-R' + 2I⁻ + 2H⁺ → I₂ + R-OH + R'-OH occurs here. Keeping it in the dark prevents light-induced air oxidation of the iodide.

-

Titration: Add 30 mL of deionized water and immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution, shaking vigorously. The reaction is I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

-

Endpoint Determination: As the dark brown/yellow color of the iodine fades to a pale straw color, add 1-2 mL of starch indicator solution. This will form a deep blue complex with the remaining iodine. Continue titrating dropwise until the blue color disappears completely. This is the endpoint.

-

Blank Titration: Perform a blank titration using the same procedure but without the TBPA sample to account for any oxidation from dissolved oxygen or reagents.

-

Calculation: The solubility (S) in g/100g of solvent is calculated as follows:

-

Mass of TBPA (g) = (V_sample - V_blank) * N_thiosulfate * (MW_TBPA / 2000)

-

Mass of Solvent (g) = Mass of Solution (g) - Mass of TBPA (g)

-

Solubility (g/100g) = (Mass of TBPA / Mass of Solvent) * 100

-

Where: V = volume of titrant in mL, N = normality of thiosulfate, MW = molecular weight of TBPA (132.16 g/mol ).

-

Critical Safety & Incompatibility Summary

Safe handling is the most critical aspect when working with TBPA. It is a strong oxidizing agent and is highly reactive.

-

Thermal Stability: The Self-Accelerating Decomposition Temperature (SADT) for a 50% solution is 70 °C.[1] Pure TBPA is more sensitive. Storage should be in a refrigerator and away from heat sources. Dilution with high-boiling solvents can increase the SADT.

-

Contamination: Avoid all contact with incompatible materials which can catalyze violent decomposition, even in small amounts. These include:

-

Handling Precautions: Never distill to dryness, as peroxides can concentrate to explosive levels. [12 from previous search] Avoid friction and shock; do not use containers with rusted caps or ground glass stoppers that can create friction.[2]

Conclusion

While quantitative solubility data for this compound is not widely published, its solubility profile can be understood through its molecular structure and qualitative observations. It is readily soluble in most common organic solvents and is often supplied in hydrocarbon or ester-based diluents. For applications requiring precise solubility values, the adapted isothermal shake-flask method coupled with iodometric titration provides a reliable and scientifically sound protocol. Adherence to the stringent safety measures outlined in this guide is essential to mitigate the inherent risks of working with this high-energy compound, ensuring both accurate data collection and the safety of laboratory personnel.

References

- 1. This compound (TBPA), 107-71-1 | Polymerization agent | ETW [etwinternational.com]

- 2. This compound CAS#: 107-71-1 [m.chemicalbook.com]

- 3. 107-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. orgperox.com [orgperox.com]

- 5. tert-Butyl peroxybenzoate (TBPB), 614-45-9 | Ester peroxides | ETW [etwinternational.com]

- 6. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide on the Active Oxygen Content of tert-Butyl Peroxyacetate

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide, crafted from the perspective of a Senior Application Scientist, delves into the critical attribute of tert-Butyl peroxyacetate (TBPA): its active oxygen content. The document is structured to provide a comprehensive understanding of this parameter, from its theoretical underpinnings to its practical determination, ensuring scientific integrity and promoting safe laboratory practices.

Introduction: The Significance of this compound and its Active Oxygen Content

This compound (TBPA) is an organic peroxide widely utilized as a polymerization initiator for monomers such as ethylene, vinyl acetate, and acrylates.[1] Its utility stems from the thermal decomposition of the peroxide (-O-O-) bond, which generates free radicals that initiate polymerization. The concentration of these radical-generating peroxide groups is quantified by the "active oxygen content," a pivotal metric for both efficacy and safety.

The active oxygen content directly correlates with the peroxide's energy content and, consequently, its hazard potential.[2][3] A higher active oxygen content signifies a greater potential for energetic decomposition. Therefore, its accurate determination is paramount for:

-

Reaction Stoichiometry and Control: Precise knowledge of the active oxygen content ensures accurate dosing for consistent and controlled polymerization reactions.

-

Safety and Hazard Mitigation: This value is crucial for assessing the thermal stability of the peroxide and establishing safe handling and storage protocols to prevent runaway reactions.[4][5]

-

Quality Assurance: The active oxygen content serves as a key specification for commercial grades of TBPA, ensuring product quality and consistency.

Pure this compound has a theoretical active oxygen content of 12.11%.[1] However, it is often supplied in diluted forms, such as a 50% solution in isododecane, which has an active oxygen content of approximately 5.93-6.17%.[6]

Theoretical Framework and Calculation

The active oxygen content is defined as the percentage by weight of the peroxide group, with each peroxide group considered to have one active oxygen atom for comparative purposes.[2] The calculation for pure this compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ) is as follows:[7]

Active Oxygen Content (%) = (p * 16) / m * 100

Where:

-

p = number of peroxide groups in the molecule (for TBPA, p=1)

-

16 = atomic weight of one oxygen atom

-

m = molecular mass of the pure peroxide (132.16 g/mol )

Therefore, for pure TBPA: (1 * 16) / 132.16 * 100 ≈ 12.11%

Experimental Determination: The Iodometric Titration Method

The industry-standard method for determining the active oxygen content of organic peroxides is iodometric titration.[8][9][10] This technique involves the reduction of the peroxide by iodide ions in an acidic solution, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.

Underlying Chemical Principles

The process is a classic redox titration based on two sequential reactions:

-

Reduction of Peroxide: The this compound oxidizes iodide ions (I⁻) to iodine (I₂). TBPA + 2I⁻ + 2H⁺ → tert-Butanol + Acetic Acid + I₂

-

Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃). I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

A starch indicator is used to signal the endpoint, forming a distinct blue-black complex with iodine, which disappears when all the iodine has been consumed by the thiosulfate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reliability.

Materials and Reagents:

-

This compound sample

-

Isopropanol, reagent grade

-

Glacial acetic acid, reagent grade

-

Saturated sodium iodide (NaI) solution

-

Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

-

1% Starch indicator solution

-

Erlenmeyer flasks (250 mL) with stoppers

-

Burette (50 mL), Class A

-

Analytical balance (± 0.1 mg)

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.1 to 0.2 grams of the TBPA sample into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 20 mL of isopropanol to the flask and swirl to dissolve the sample completely. Isopropanol is an effective solvent for this purpose.[11]

-

Acidification and Reagent Addition: Add 5 mL of glacial acetic acid, followed by 10 mL of the saturated sodium iodide solution. The acetic acid provides the necessary acidic medium for the reaction.

-

Reaction: Stopper the flask, swirl, and allow the reaction to proceed in a dark place for 5-10 minutes. This incubation period ensures the complete liberation of iodine.

-

Titration (Part 1): Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the initial dark brown/yellow color fades to a pale straw color.

-

Indicator Addition: Add approximately 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.

-

Titration (Part 2 - Endpoint): Continue the titration with the sodium thiosulfate solution, adding it dropwise with constant swirling, until the blue-black color is completely discharged.

-

Blank Determination: A blank titration must be performed using the same quantities of all reagents but omitting the TBPA sample. This accounts for any oxidizing contaminants in the reagents.

Calculation of Active Oxygen Content

The active oxygen content is calculated using the following formula:

Active Oxygen (%) = [ (V_sample - V_blank) * N * 8 * 100 ] / W_sample

Where:

-

V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)

-

V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = Normality of the Na₂S₂O₃ solution

-

8 = Equivalent weight of active oxygen (g/eq)

-

W_sample = Weight of the sample (g)

Rationale for Experimental Choices

-

Isopropanol as Solvent: Isopropanol is chosen for its ability to dissolve the organic peroxide and maintain a homogenous reaction mixture with the aqueous reagents.[11]

-

Sodium Iodide vs. Potassium Iodide: Sodium iodide is often preferred due to its higher solubility in the reaction mixture, allowing for a higher iodide concentration which can increase the reaction rate.[9]

-

Exclusion of Light: The reaction is conducted in the dark to prevent the photo-oxidation of iodide, which would lead to erroneously high results.

Visualization of the Experimental Workflow

Caption: Workflow for Iodometric Determination of Active Oxygen.

Data Presentation

Table 1: Example Titration Data and Results

| Parameter | Sample 1 | Sample 2 | Blank |

| Sample Weight (g) | 0.1525 | 0.1538 | N/A |

| Na₂S₂O₃ Normality (N) | 0.1000 | 0.1000 | 0.1000 |

| Final Burette Reading (mL) | 11.60 | 11.70 | 0.05 |

| Initial Burette Reading (mL) | 0.00 | 0.00 | 0.00 |

| Volume of Titrant (mL) | 11.60 | 11.70 | 0.05 |

| Calculated Active Oxygen (%) | 6.06 | 6.05 | N/A |

Safety and Handling

This compound is a thermally unstable and highly reactive substance.[4][5] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[12]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7][12]

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and incompatible materials like reducing agents, acids, and bases.[1][6] The recommended storage temperature should be strictly followed to prevent self-accelerating decomposition.[1]

-

Spill Management: In case of a spill, use inert, non-combustible absorbent material and place it in a loosely covered container for disposal.[13] Do not use combustible materials like paper towels.

Conclusion

The active oxygen content of this compound is a fundamental parameter that dictates its reactivity, safety, and application performance. The iodometric titration method, when executed with precision and adherence to the principles outlined in this guide, provides a reliable and accurate means of its determination. For professionals in research and development, a robust understanding of this property and its measurement is indispensable for ensuring experimental reproducibility, product quality, and, most importantly, a safe working environment.

References

- 1. This compound (TBPA), 107-71-1 | Polymerization agent | ETW [etwinternational.com]

- 2. Organic peroxides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 107-71-1 [chemicalbook.com]

- 6. nouryon.com [nouryon.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. This compound | C6H12O3 | CID 61019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of tert-Butyl Peroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of tert-butyl peroxyacetate, a versatile organic peroxide utilized across various scientific and industrial domains. From its role as a polymerization initiator to its applications in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and safety. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering expert interpretation and practical insights into its molecular structure and behavior.

Introduction to this compound: A Molecule of Interest

This compound (TBPA), with the chemical formula C₆H₁₂O₃, is an organic peroxide characterized by a peroxy ester functional group.[1][2] Its utility stems from the labile oxygen-oxygen bond, which readily undergoes homolytic cleavage upon heating to generate reactive free radicals. This property makes it a valuable initiator for free-radical polymerization of various monomers, including vinyl monomers for the production of polyethylene and polystyrene.[1] TBPA is typically supplied as a solution in a solvent like odorless mineral spirits to mitigate its inherent instability and explosive nature in pure form. A comprehensive understanding of its spectroscopic signature is therefore not only a matter of analytical chemistry but also of critical safety.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its constituent protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of proton environments: the methyl protons of the acetyl group and the equivalent methyl protons of the tert-butyl group.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃-C(=O) |

| ~1.3 | Singlet | 9H | (CH₃)₃-C |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

The downfield shift of the acetyl methyl protons (~2.1 ppm) is attributed to the deshielding effect of the adjacent carbonyl group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet at a more upfield position (~1.3 ppm), consistent with a typical tert-butyl group attached to an electronegative oxygen atom. The absence of any splitting in both signals confirms the absence of adjacent, non-equivalent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbonyl) |

| ~82 | (CH₃)₃-C -O |

| ~26 | (C H₃)₃-C |

| ~20 | C H₃-C(=O) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

The carbonyl carbon of the peroxy ester group resonates significantly downfield (~170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon of the tert-butyl group appears around 82 ppm, while the methyl carbons of the tert-butyl group are observed at approximately 26 ppm. The methyl carbon of the acetyl group is found at the most upfield position (~20 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1780 | C=O stretch (peroxy ester) | Strong |

| ~1190 and ~1120 | C-O stretch | Strong |

| ~2980 | C-H stretch (sp³) | Medium-Strong |

| ~1370 and ~1460 | C-H bend (methyl) | Medium |

| ~870 | O-O stretch | Weak-Medium |

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1780 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the peroxy ester. This frequency is slightly higher than that of a typical ester carbonyl due to the electron-withdrawing effect of the adjacent peroxy group. The strong C-O stretching vibrations are observed in the 1100-1200 cm⁻¹ region. The characteristic C-H stretching and bending vibrations of the methyl groups are also present. The O-O stretching vibration is typically weak and can be observed around 870 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (m/z 132) due to the facile cleavage of the weak peroxide bond upon ionization. The fragmentation pattern is dominated by ions resulting from the decomposition of the initial radical cation.

Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 73 | [(CH₃)₃CO]⁺ |

| 57 | [(CH₃)₃C]⁺ |

| 43 | [CH₃CO]⁺ |

The base peak in the spectrum is often the tert-butyl cation at m/z 57, formed by the loss of a peroxyacetate radical. The tert-butoxy cation at m/z 73 is also a significant fragment. The acetyl cation at m/z 43 is another characteristic fragment.

Proposed Fragmentation Pathway

Caption: Simplified fragmentation of this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound (or its solution in an inert solvent) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Gently mix the solution to ensure homogeneity.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid this compound solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

Mass Spectrometry

Sample Introduction and Ionization:

-

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.

-

Inject a dilute solution of the analyte into the GC, where it is vaporized and separated from the solvent.

-

The eluted compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 35-200 amu) to detect the fragment ions.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis and Thermal Decomposition

A common method for the synthesis of this compound involves the reaction of tert-butyl hydroperoxide with acetic anhydride or acetyl chloride in the presence of a base.

The thermal decomposition of this compound proceeds via the homolytic cleavage of the O-O bond to generate a tert-butoxy radical and an acetyloxy radical. The acetyloxy radical can then decarboxylate to form a methyl radical and carbon dioxide. These radicals can initiate polymerization or engage in other reactions.

Thermal Decomposition of this compound

Caption: Primary steps in the thermal decomposition of this compound.

Conclusion

The spectroscopic properties of this compound provide a detailed fingerprint of its molecular structure and functionality. The characteristic signals in its ¹H and ¹³C NMR spectra, the prominent carbonyl absorption in its IR spectrum, and the predictable fragmentation pattern in its mass spectrum serve as invaluable tools for its identification, characterization, and quantification. A thorough understanding of these spectroscopic features, coupled with appropriate experimental protocols, is essential for the safe and effective utilization of this important organic peroxide in research and industrial applications.

References

Methodological & Application

Application Note: A Detailed Protocol for the High-Pressure Synthesis of Low-Density Polyethylene (LDPE) using tert-Butyl Peroxyacetate Initiator

Abstract

This document provides a comprehensive guide for the synthesis of low-density polyethylene (LDPE) via high-pressure free-radical polymerization, specifically detailing the use of tert-Butyl peroxyacetate (TBPA) as a chemical initiator. Tailored for researchers, polymer scientists, and process development professionals, this application note moves beyond a simple procedural list. It elucidates the fundamental principles governing the reaction, explains the causal relationships behind critical process parameters, and outlines a robust, self-validating experimental protocol. Emphasis is placed on reactor technology, the unique role of TBPA, extensive safety protocols, and post-synthesis characterization techniques essential for verifying the polymer's properties.

Theoretical Background and Core Principles

The synthesis of LDPE is a classic example of free-radical polymerization conducted under extreme conditions of high pressure (1000–3000 bar) and elevated temperature (180–300°C).[1][2][3] These conditions are necessary to achieve a supercritical fluid state for ethylene, enhancing monomer concentration and facilitating the polymerization kinetics.

The Mechanism: Free-Radical Polymerization of Ethylene

The conversion of ethylene monomers into long polymer chains proceeds through a well-established three-stage free-radical mechanism.[1][4]

-

Initiation: The process begins with the thermal decomposition of an initiator molecule, in this case, this compound. This decomposition generates highly reactive free radicals.[2] These radicals then attack the double bond of an ethylene monomer, forming a new, larger radical and initiating a polymer chain.[1][5]

-

Propagation: The newly formed radical reacts with subsequent ethylene molecules, rapidly extending the polymer chain.[6] This step can repeat thousands of times, building a long polyethylene backbone.[4] A key feature of high-pressure ethylene polymerization is the occurrence of intramolecular chain transfer, or "backbiting," where the growing radical end abstracts a hydrogen atom from its own backbone. This process is responsible for the formation of the short- and long-chain branches characteristic of LDPE, which prevent tight packing of the polymer chains and result in its lower density.

-

Termination: The growth of a polymer chain ceases when two free radicals combine or disproportionate, forming a stable, non-reactive polymer molecule.[6][7]

The Initiator: this compound (TBPA)

The choice of initiator is critical as it directly influences the polymerization rate and the final properties of the polymer.[8][9] TBPA is an organic peroxide widely used for LDPE production due to its favorable decomposition kinetics in the relevant temperature range.[10]

TBPA decomposes via the scission of its weak oxygen-oxygen bond to form a tert-butoxy radical and an acetoxy radical. The acetoxy radical can further decompose to a methyl radical and carbon dioxide.[1] These primary radicals are the species that initiate polymerization. TBPA is often used in multi-initiator systems to control the reaction temperature profile across different zones of the reactor, thereby optimizing conversion and tailoring polymer properties.[10]

High-Pressure Reactor Technology

The industrial production of LDPE is carried out in either tubular or autoclave reactors, both designed to handle the extreme process conditions and manage the highly exothermic nature of the polymerization.[3][11]

-

Autoclave Reactor: A stirred-tank reactor that allows for excellent mixing. The high degree of back-mixing results in a broad molecular weight distribution and a highly branched polymer structure.[12][13] This protocol will focus on an autoclave setup.

-

Tubular Reactor: A long, jacketed tube where the reaction mixture flows in a plug-flow manner. This configuration allows for precise temperature control along the reactor length and typically yields a polymer with a narrower molecular weight distribution compared to the autoclave process.[11][14]

Critical Safety Protocols and Hazard Management

High-pressure polymerization with organic peroxides is an inherently hazardous process. Strict adherence to safety protocols is mandatory.[15]

General High-Pressure Operations

All high-pressure equipment must be rated for the intended operating conditions and subjected to regular inspection and pressure testing. Reactors must be equipped with multiple safety features, including pressure relief valves and burst discs, to prevent over-pressurization.[15][16] A thorough risk assessment must be conducted before any operation.[15]

Handling Ethylene

Ethylene is a highly flammable gas. All operations should be conducted in a well-ventilated area with intrinsically safe electronic equipment to prevent ignition sources.[17] Oxygen must be rigorously excluded from the reaction system, as it can lead to uncontrolled side reactions and potential decomposition events.

Handling and Storage of this compound (TBPA)

TBPA is a thermally sensitive and highly reactive organic peroxide that is sensitive to heat and shock.[18][19][20]

-

Storage: Store in a dedicated, temperature-controlled environment, typically between -15°C and 10°C, to prevent decomposition.[10] Keep it isolated from reducing agents, acids, bases, and combustible materials.[10]

-

Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][16] Use only compatible materials for handling and transfer. The pure compound is explosive; it is commercially supplied as a solution in an inert solvent (e.g., mineral spirits) to mitigate this hazard.[18]

-

SADT: The Self-Accelerating Decomposition Temperature (SADT) for TBPA is approximately 70°C.[10] Above this temperature, the rate of decomposition becomes uncontrollable, potentially leading to a thermal runaway.

Emergency Procedures

Emergency plans must be in place for scenarios such as thermal runaway, pressure loss, or ethylene leaks. This includes procedures for emergency cooling, injection of a reaction inhibitor (quenching), and rapid depressurization of the reactor system.[21][22]

Experimental Protocol: Autoclave Reactor Synthesis

This protocol describes the synthesis of LDPE in a continuous high-pressure autoclave reactor.

Materials and Equipment

-

Monomer: Polymer-grade ethylene (99.9%+ purity)

-

Initiator: this compound (TBPA), typically a 50-75% solution in odorless mineral spirits.[10]

-

Solvent: High-purity, oxygen-free solvent for initiator dilution (e.g., n-heptane).

-

System: A high-pressure autoclave reactor (e.g., 0.5-2 L volume) equipped with a stirrer, multiple inlet ports, a pressure transducer, thermocouples, a cooling jacket, and a pressure relief system.

-

Ancillaries: High-pressure ethylene compressor, initiator injection pump, back-pressure regulator, gas-polymer separator, and data acquisition and control system.

-

PPE: Safety glasses/face shield, flame-resistant lab coat, chemical-resistant gloves, and hearing protection.[15]

Initiator Solution Preparation

-

In a well-ventilated fume hood, calculate the required amount of TBPA solution to achieve the target initiator concentration in the ethylene feed.

-

Dilute the commercial TBPA solution to the final working concentration (e.g., 0.1-2 wt%) using an oxygen-free solvent.

-

Transfer the prepared solution to the initiator feed vessel, purge with nitrogen, and keep it cooled until use.

High-Pressure Autoclave Reactor Protocol

-

System Preparation: Ensure the reactor and all associated lines are clean, dry, and leak-free. Perform a pressure test with an inert gas (e.g., nitrogen) to the maximum expected operating pressure.

-

System Purging: Thoroughly purge the entire system, including the reactor, feed lines, and separation vessels, with high-purity nitrogen to remove all traces of oxygen.

-

Ethylene Pressurization: Start the primary ethylene compressor to feed purified ethylene into the reactor. Use the back-pressure regulator to slowly increase the system pressure to the desired setpoint (e.g., 1500 bar).

-

Heating and Stirring: Begin reactor stirring (e.g., 500-1500 RPM) and activate the heating/cooling system to bring the reactor to the target initiation temperature (e.g., 180-220°C).

-

Initiation of Polymerization: Once the pressure and temperature are stable, begin the continuous injection of the prepared TBPA solution into the reactor at a controlled flow rate. The onset of the exothermic polymerization reaction will be indicated by a rise in the internal reactor temperature.

-

Steady-State Operation: Adjust the cooling system to manage the heat of polymerization and maintain a stable reaction temperature. Continuously monitor pressure, temperature, and ethylene/initiator flow rates. The reaction is typically run to achieve a monomer conversion of 15-25% per pass in an autoclave.[13]

-

Product Collection: The mixture of molten LDPE and unreacted ethylene exits the reactor through the back-pressure regulator and enters a high-pressure separator.

-

Separation and Recycling: In the separator, the pressure is reduced, causing the unreacted ethylene gas to separate from the molten polymer. This ethylene is cooled, purified, and recycled back to the compressor feed.[3]

-

Extrusion and Pelletizing: The molten polymer is collected from the bottom of the separator and fed to an extruder, which forces it through a die. The polymer strands are cooled in a water bath and cut into pellets.[23]

-

System Shutdown: To shut down, stop the initiator pump first. Continue the ethylene flow to purge the reactor of any remaining polymer. Then, safely and slowly depressurize and cool the system.

Workflow Diagram

Caption: Workflow for high-pressure LDPE synthesis using an autoclave reactor.

Data Summary and Expected Results

The precise operating conditions can be tuned to target specific polymer grades. The following table summarizes typical parameters and expected outcomes for an autoclave process.

| Parameter | Typical Value/Range | Rationale & Impact on Product |

| Reactor Pressure | 1200 - 2000 bar[11] | Higher pressure increases ethylene density, leading to a higher reaction rate and molecular weight. |

| Reactor Temperature | 180 - 300 °C[11] | Controls the rate of initiator decomposition and polymerization. Higher temperatures can increase branching but may lower molecular weight due to increased chain transfer. |

| Initiator (TBPA) Conc. | 50 - 1000 ppm (in feed) | Higher concentration increases the initiation rate, leading to higher conversion but often lower molecular weight. |

| Residence Time | 30 - 120 seconds | Affects monomer conversion. Longer times allow for more complete reaction but can broaden molecular weight distribution. |

| Monomer Conversion | 15 - 25 %[13] | Represents the efficiency of a single pass through the reactor. |

| Expected Melt Flow Index (MFI) | 0.2 - 50 g/10 min | An inverse measure of molecular weight. Controlled primarily by temperature and chain transfer agent concentration. |

| Expected Density | 0.915 - 0.930 g/cm³ | Determined by the degree of short- and long-chain branching. |

Post-Synthesis Characterization

Validation of the synthesis requires thorough characterization of the resulting LDPE pellets.

-

Molecular Weight Analysis: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[24][25] LDPE from an autoclave reactor typically exhibits a broad PDI.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is employed to measure key thermal properties like the melting temperature (Tm) and the degree of crystallinity.[26][27] Thermogravimetric Analysis (TGA) determines the polymer's thermal stability and decomposition temperature.

-

Spectroscopic and Structural Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups and is useful for quantifying the degree of branching.[26][28] Nuclear Magnetic Resonance (¹³C NMR) provides detailed information on the type and frequency of short-chain branches.[24]

References

- 1. The World of Polyethylene [faculty.washington.edu]

- 2. Write the free radical mechanism for the polymerisation class 12 chemistry CBSE [vedantu.com]

- 3. Understanding the Production Process of Low-Density Polyethylene (LDPE) [chemanalyst.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]